N-(3-CHLORO-4-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(3-CHLORO-4-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, chromeno[2,3-d]pyrimidines, and acylating agents. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processing: Small-scale synthesis in laboratory settings.
Continuous Flow Chemistry: For large-scale production, continuous flow reactors may be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-FLUOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE: can be compared with other chromeno[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chromeno[2,3-d]pyrimidine and acetamide moieties, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN3O2S/c1-15-6-8-16(9-7-15)24-30-25-19(12-17-4-2-3-5-22(17)33-25)26(31-24)34-14-23(32)29-18-10-11-21(28)20(27)13-18/h2-11,13H,12,14H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLBSWCMUYEVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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